2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride
Description
Evolution of Fluorinated Amine Research
Fluorinated amines emerged as critical compounds following Henri Moissan’s isolation of elemental fluorine in 1886. Early breakthroughs included Alexander Borodin’s 1862 halogen-exchange reactions and the 1950s development of amine fluorides for dental applications. Directed evolution techniques, such as those applied to fluorinated green fluorescent proteins (GFP), demonstrated the potential for engineering biological systems to incorporate fluorine. Modern advances include hydrogen bonding phase-transfer catalysis (HB-PTC) for enantioselective β-fluoroamine synthesis and electrochemical fluorination (ECF) methods for aliphatic secondary amines.
Table 1: Key Milestones in Fluorinated Amine Research
Emergence of Tetrahydropyran-Containing Fluoroamines in Scientific Literature
Tetrahydropyran (oxane) derivatives gained prominence due to their conformational rigidity and metabolic stability. The fluoro Prins reaction, reported in 2015, enabled efficient synthesis of fluorinated tetrahydropyrans via cyclization of homoallylic alcohols with aldehydes. Recent work optimized methods for tetrahydropyran-4-yl ethanamine derivatives, such as 2,2-difluoro-2-(oxan-4-yl)ethanamine hydrochloride, through nucleophilic fluorination and acid-catalyzed cyclization.
Table 2: Notable Tetrahydropyran-Fluoroamine Derivatives
Historical Challenges in Fluorination Chemistry
Key challenges included:
- Reactivity Control : Elemental fluorine’s extreme reactivity caused uncontrolled decomposition.
- Solubility Issues : Low solubility of KF/CsF in organic solvents hindered nucleophilic fluorination until HB-PTC emerged.
- Stereoselectivity : Early methods produced racemic mixtures; modern catalysts like chiral bis-ureas improved enantiocontrol.
- C–N Bond Stability : Electrochemical fluorination of secondary amines led to C–N cleavage and imine byproducts.
Table 3: Traditional vs. Modern Fluorination Approaches
| Parameter | Traditional (Pre-2000) | Modern (Post-2000) |
|---|---|---|
| Reagents | HF, F₂ gas | XtalFluor-E, Fluolead |
| Catalysts | None | Chiral ureas, HB-PTC |
| Yield | ≤50% | 70–95% |
| Stereocontrol | Low | High (up to 99% ee) |
Research Significance of 2,2-Difluoro-2-(oxan-4-yl)ethanamine Hydrochloride
This compound exemplifies advances in fluorinated amine synthesis with applications in:
- Medicinal Chemistry : Serves as a precursor for protease inhibitors and kinase modulators due to its oxane scaffold.
- Bioconjugation : The hydrochloride salt enhances solubility for protein labeling.
- Materials Science : Fluorine’s electron-withdrawing effects stabilize polymers under harsh conditions.
Table 4: Potential Applications of the Compound
| Field | Use Case | Rationale |
|---|---|---|
| Pharmaceuticals | Drug candidate backbones | Oxane improves bioavailability |
| Agrochemistry | Pesticide intermediates | Fluorine enhances soil stability |
| Biocatalysis | Enzyme engineering | Fluorinated side chains alter substrate specificity |
Properties
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9,5-10)6-1-3-11-4-2-6;/h6H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGBYICGMIFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethylamine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, with emphasis on substituent effects and biological activity:
*Calculated based on molecular formula.
Key Observations:
Fluorination Effects: Fluorination at the β-carbon (e.g., 2,2-difluoro substitution) is common in analogs targeting enzymes (e.g., HSP90 in ) or receptors (e.g., nitric oxide synthase in ). In 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine hydrochloride, fluorination stabilizes the molecule against oxidative metabolism, as seen in related anti-plasmodial compounds .
Substituent Diversity: Aromatic vs. Heterocyclic Moieties: Thiophene () and pyridine () substituents modulate electronic properties, affecting binding kinetics.
Phenethylamine derivatives () highlight the importance of substituent position (e.g., 4-chloro in Lorcaserin) for receptor selectivity.
Synthetic Accessibility :
- DAST-mediated fluorination () and catalytic hydrogenation () are scalable methods for difluoro-ethanamine synthesis. The oxan-4-yl group may require specialized cyclization or protection strategies .
Biological Activity
2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2,2-difluoroethylamine with tetrahydropyran. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound's unique structure includes a difluoroethylamine group and a tetrahydropyran ring, which contribute to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluoroethylamine group can modulate the activity of these molecular targets, leading to diverse biological effects. Research indicates that this compound may influence biochemical pathways relevant to enzyme interactions and receptor binding.
Cognitive Enhancement
The compound's potential as a cognitive enhancer has also been explored. While specific studies on this compound are scarce, the broader category of cognitive enhancers includes substances that can improve attention and memory functions. The interaction of similar compounds with neurotransmitter systems indicates a possible role for this compound in enhancing cognitive functions .
Comparative Analysis with Similar Compounds
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2,2-Difluoroethylamine hydrochloride | Difluoroethylamine group | Modulates enzyme activity |
| 2-Fluoroethylamine hydrochloride | Single fluorine atom | Distinct reactivity |
| 1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine | Similar structure but different stereochemistry | Potentially varied pharmacokinetics |
This table highlights the unique aspects of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
